

Technical Support Center: 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC)

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Compound of Interest		
Compound Name:	5-Aza-4'-thio-2'-deoxycytidine	
Cat. No.:	B3060956	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information on the long-term safety concerns of **5-Aza-4'-thio-2'-deoxycytidine** (Aza-TdC), troubleshooting guidance for experiments, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is **5-Aza-4'-thio-2'-deoxycytidine** (Aza-TdC) and what is its primary mechanism of action?

A1: **5-Aza-4'-thio-2'-deoxycytidine** (Aza-TdC) is an orally bioavailable nucleoside analog that functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1] Its primary mechanism involves incorporation into DNA, where it traps DNMT1, leading to the enzyme's depletion.[1][2] This results in hypomethylation of DNA, which can reactivate silenced tumor suppressor genes and inhibit cancer cell proliferation.[1]

Q2: What are the main advantages of Aza-TdC compared to older DNA hypomethylating agents like decitabine (aza-dCyd)?

A2: Preclinical studies have shown that Aza-TdC is as effective as decitabine in depleting DNMT1 but exhibits markedly lower toxicity.[3][4] It is designed for improved stability and a higher rate of incorporation into DNA with lower cytotoxicity, which may offer a better therapeutic window.[5][6]



Q3: What are the most significant long-term safety concerns identified for Aza-TdC?

A3: A significant long-term safety concern identified in a preclinical murine model is the potential for Aza-TdC to induce C>G transversions, a specific type of gene mutation.[7][8] This study showed that treatment with Aza-TdC led to the development of acute lymphoid leukemia in mice.[7][9]

Q4: What adverse events have been observed in human clinical trials with Aza-TdC?

A4: A Phase I clinical trial (NCT03366116) in patients with advanced solid tumors found that Aza-TdC has a toxicity profile similar to other approved hypomethylating agents.[5][10] The most common Grade 3 or 4 toxicities are hematological, including leukopenia, lymphopenia, and neutropenia.[11] Other observed severe adverse events include rash, acute kidney injury, and elevated liver enzymes.[11]

Troubleshooting Guide for In Vivo Experiments

Issue: Excessive toxicity or mortality observed in mouse models.

- Possible Cause 1: Dose level is too high.
 - Troubleshooting: The maximum tolerated dose (MTD) in a Phase I human trial was established at 32 mg.[5] Doses in preclinical models vary. For example, one study noted that 0.5 mg/kg of the related compound aza-dCyd daily for 9 days resulted in the death of all mice, whereas 1 mg/kg of Aza-TdC was better tolerated.[3] Review the literature for dose regimens in similar models and consider a dose de-escalation study.
- Possible Cause 2: Off-target effects.
 - Troubleshooting: While Aza-TdC is more selective than older agents, off-target activities can still occur.[3][4] Consider reducing the duration of treatment cycles to allow for recovery. The clinical trial protocol utilized a 21-day cycle with treatment on days 1-5 and 8-12, followed by a week of rest.[5][6]
- Possible Cause 3: Model-specific sensitivity.



Troubleshooting: The genetic background of the mouse strain can influence toxicity.
 Ensure the strain being used is appropriate and consider using a different strain if sensitivity is suspected.

Issue: Lack of efficacy in a tumor model.

- Possible Cause 1: Insufficient drug exposure.
 - Troubleshooting: Aza-TdC is administered orally.[3] Ensure proper formulation and administration to achieve adequate bioavailability. Pharmacokinetic analysis may be necessary to confirm drug levels in plasma and tumor tissue.
- Possible Cause 2: Tumor resistance.
 - Troubleshooting: The tumor model may have intrinsic or acquired resistance to DNMT1 inhibition. Confirm DNMT1 expression in your tumor cells. The mechanism of Aza-TdC relies on cell division for DNA incorporation and subsequent hypomethylation.[1] Efficacy may be lower in slow-growing tumors.

Data Presentation

Table 1: Summary of Grade 3/4 Adverse Events from Phase I Clinical Trial (NCT03366116)



Adverse Event	Number of Patients (out of 18)
Leukopenia	6
Lymphopenia	6
Neutropenia	4
Rash	2
Febrile Neutropenia	1
Anemia	1
Thrombocytopenia	1
Acute Kidney Injury	1
Elevated AST	1
Elevated ALT	1
Diarrhea	1
Dehydration	1

Data as of January 2021.[11]

Table 2: Dose-Limiting Toxicities (DLTs) in Phase I

Clinical Trial

Dose Level	DLTs Observed
48 mg	Grade 3 rash and Grade 3 acute kidney injury (1 patient); <75% of dosing completed due to Grade 3 myelosuppression (1 patient)
32 mg	Grade 4 neutropenia (1 patient)

The Maximum Tolerated Dose (MTD) was determined to be 32 mg.[11]

Experimental Protocols



Key Experiment: Murine Model for Assessing Leukemogenesis of Aza-TdC

This protocol is a summary of the methodology described in the study that identified the leukemogenic potential of Aza-TdC.[7][9][12]

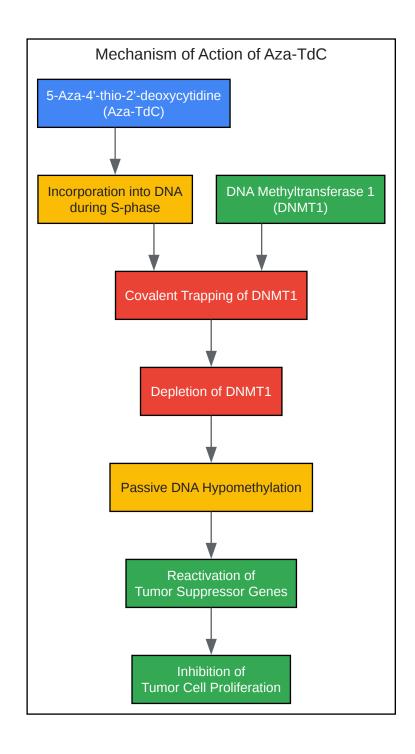
- Animal Model: Healthy, wild-type mice (e.g., C57BL/6 background) are used.
- Drug Preparation: Aza-TdC is obtained from a certified source (e.g., NCI Drug Synthesis and Chemistry Branch). Stock solutions are prepared and stored at -20°C. Aliquots are thawed for single use.
- Treatment Regimen:
 - Mice are treated with Aza-TdC at doses ranging from 0.5 to 1.0 mg/kg.
 - The drug is administered via an appropriate route (e.g., intraperitoneal injection).
 - A control group receives a vehicle control (e.g., PBS).
 - The treatment schedule is maintained for a specified duration as determined by the study design.
- Monitoring:
 - Mice are monitored regularly for signs of illness, including weight loss, lethargy, and ruffled fur.
 - Peripheral blood counts are monitored to detect hematological abnormalities.
- Endpoint Analysis:
 - Mice are euthanized upon signs of advanced disease or at the study endpoint.
 - Tissues (bone marrow, spleen, thymus) are collected for analysis.
 - Flow cytometry is used to identify and characterize leukemic cell populations.



- Histopathological analysis is performed on collected tissues.
- Genomic Analysis:
 - For leukemic samples, whole-exome sequencing is performed to identify acquired mutations.
 - Bioinformatic analysis is conducted to characterize the mutational signature, specifically looking for patterns like C>G transversions in a 5'-NCG-3' context.

Visualizations Signaling Pathway and Experimental Workflow Diagrams

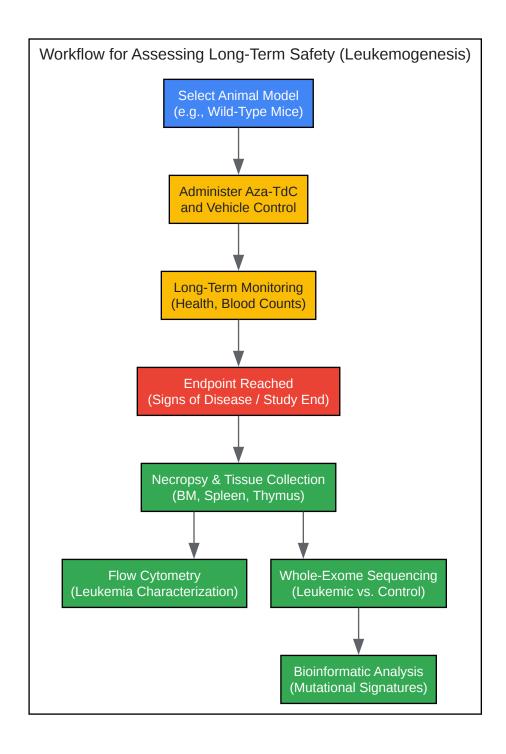




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Caption: Mechanism of Aza-TdC leading to tumor suppression.





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Caption: Experimental workflow for leukemogenesis assessment.



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